tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate
Description
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated aromatic amine
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
PFQMJNLWTQDOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
A representative and widely adopted synthetic approach is summarized below:
Specific Example from Literature
In one documented procedure, the amino group of a 4-bromo-2-nitrophenyl derivative was first protected with di-tert-butyl dicarbonate and DMAP to afford the bis-Boc intermediate. Subsequent selective cleavage of one Boc group with trifluoroacetic acid yielded the tert-butyl (4-bromo-2-nitrophenyl)carbamate in 95% overall yield for the two-step process.
Following this, Suzuki cross-coupling reactions with fluorophenylboronic acids or related substrates were employed to introduce the fluorine substituent on the aromatic ring, enabling the synthesis of the fluorinated Boc-protected amine derivatives.
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc group signals (tert-butyl singlet around δ 1.4 ppm), aromatic protons, and benzylic methylene protons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- High-Performance Liquid Chromatography (HPLC): Purity assessment.
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch around 1700 cm^-1.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Boc protection of 4-fluoro-2-nitroaniline | 4-fluoro-2-nitroaniline | Di-tert-butyl dicarbonate, DMAP, TFA (for deprotection) | Room temperature to mild heating | ~95% (two-step) | High yield, mild conditions, scalable | Requires selective Boc deprotection step |
| Palladium-catalyzed Suzuki coupling | Boc-protected bromo-nitroarene | Pd(PPh3)4, fluorophenylboronic acid, 1,4-dioxane/water | Reflux or elevated temperature | Moderate to good | Enables introduction of fluorine substituent | Requires expensive catalyst, careful reaction control |
| Reduction of nitro group | Nitroaromatic intermediate | Catalytic hydrogenation or chemical reductants | Ambient to mild heating | High | Clean conversion, preserves Boc group | Requires hydrogenation setup or handling reducing agents |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst or under thermal conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the aromatic ring.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine, allowing for selective reactions at other functional groups .
Biology and Medicine: This compound is of interest in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent compound in drug design .
Comparison with Similar Compounds
- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4-methylphenyl)methyl]carbamate
Comparison: Compared to its analogs, tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate exhibits unique properties due to the presence of the fluorine atom. Fluorine increases the compound’s lipophilicity, enhancing its ability to cross biological membranes. This makes it more effective in reaching its molecular targets within the body. Additionally, the fluorine atom can improve the metabolic stability of the compound, reducing its degradation and prolonging its activity .
Biological Activity
Tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₂O₂. The compound features a tert-butyl group, a carbamate functional group, and an amino-substituted aromatic ring, which contribute to its chemical stability and reactivity. The presence of the fluorine atom on the aromatic ring is significant as it may influence the compound's biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Functional Groups | Tert-butyl, carbamate, amino group |
| Physical Appearance | White to off-white powder |
| Purity Level | Approximately 95% |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits potential pharmacological effects, particularly in cancer research. The compound has shown activity against specific cancer cell lines, suggesting its role as a candidate for further therapeutic development.
The biological activity of this compound is largely attributed to the amino group on the aromatic ring, which enhances its interaction with various biological targets. This interaction may modulate enzyme activity or serve as an intermediate in synthesizing more complex pharmaceutical agents .
Case Study: Anti-Cancer Activity
A study investigating the anti-cancer properties of related compounds demonstrated that modifications in the structure significantly impacted their cytotoxicity. For instance, compounds with specific substitutions on the aromatic ring exhibited improved affinity towards cancer cell lines. The SAR analysis revealed that electron-donating groups at certain positions enhanced anti-tumor activity .
Table 2: Comparative Biological Activity
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Enzyme modulation |
| Related Compound A | 1.61 | Cytotoxic via hydrophobic interactions |
| Related Compound B | 1.98 | Inhibition of tubulin polymerization |
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that the presence and position of substituents on the aromatic ring are crucial for enhancing biological activity. For example, the introduction of fluorine at specific positions was found to increase potency against certain cancer types .
Key Findings from SAR Studies
- Fluorine Substitution : Enhances binding affinity to biological targets.
- Amino Group Positioning : Critical for modulating enzyme interactions.
- Hydrophobic Interactions : Contribute significantly to cytotoxicity.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate?
Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with 2-amino-4-fluorobenzyl derivatives under basic conditions. Key steps include:
- Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates carbamate bond formation .
- Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .
- Stepwise Optimization: Multi-step protocols, such as those described in patent applications (e.g., tert-butyl carbamate protection of amino intermediates), ensure regioselectivity and minimize side reactions .
Validation: Monitor reactions via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.2 ppm), fluorophenyl (δ ~6.5–7.5 ppm), and carbamate (δ ~5–6 ppm) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 269.13 for C₁₂H₁₆FN₂O₂) .
- X-ray Crystallography: For crystalline derivatives, SHELX programs refine structural parameters, resolving ambiguities in stereochemistry .
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DCM, THF) but poorly in water. Pre-dissolve in DMSO for biological assays .
- Stability:
- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- pH Sensitivity: Degrades under strongly acidic/basic conditions; maintain neutral pH during experiments .
Advanced Research Questions
Q. How does this compound interact with biological targets like enzymes?
Methodological Answer:
- Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with target enzymes (e.g., kinases) .
- Enzyme Inhibition Assays: Measure IC₅₀ values in fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Compare with structurally similar carbamates to identify substituent effects .
- Molecular Docking: Model interactions using software like AutoDock Vina; prioritize hydrogen bonding with the carbamate oxygen and fluorophenyl π-stacking .
Q. What strategies can resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature) across labs .
- Structural Analog Comparison: Test derivatives (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) to isolate the role of the fluorine substituent .
- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends in activity (e.g., anti-inflammatory vs. anticancer effects) .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Parameter Screening:
- Temperature: Lower temperatures (0–5°C) reduce side reactions like over-alkylation .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What computational methods predict the compound’s behavior in biological systems?
Methodological Answer:
- Pharmacokinetic Modeling: Use SwissADME to predict logP (lipophilicity) and CYP450 metabolism .
- Molecular Dynamics (MD) Simulations: Simulate membrane permeation using GROMACS; analyze interactions with lipid bilayers .
- Toxicity Prediction: Apply ProTox-II to estimate hepatotoxicity and mutagenicity risks .
Q. How can structural analogs be designed to improve pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the fluorine atom with chlorine or trifluoromethyl groups to modulate electron-withdrawing effects .
- Prodrug Strategies: Introduce ester or phosphate groups at the carbamate nitrogen to enhance aqueous solubility .
- SAR Studies: Synthesize analogs with varied tert-butyl substituents (e.g., cyclopropyl) and correlate with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
